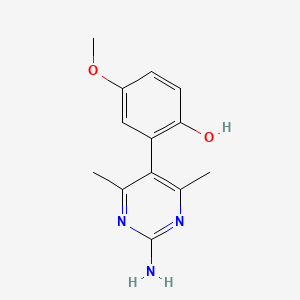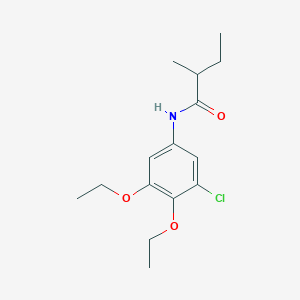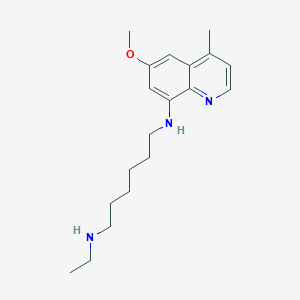
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine: is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of N1-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the hexane-1,6-diamine moiety: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with hexane-1,6-diamine.
Ethylation: The final step involves the ethylation of the amine group to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions include various quinoline derivatives with modified functional groups.
Scientific Research Applications
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as a fluorescent probe for biological imaging.
Medicine: It has shown promise as a lead compound for the development of antimalarial and anticancer agents.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N1-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Comparison with Similar Compounds
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinidine: An antiarrhythmic agent with a quinoline core and different functional groups.
Sitamaquine: Another antimalarial compound with structural similarities.
The uniqueness of N1-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
CAS No. |
95237-16-4 |
|---|---|
Molecular Formula |
C19H29N3O |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-ethyl-N'-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C19H29N3O/c1-4-20-10-7-5-6-8-11-21-18-14-16(23-3)13-17-15(2)9-12-22-19(17)18/h9,12-14,20-21H,4-8,10-11H2,1-3H3 |
InChI Key |
CPGAASLSRQHUHN-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


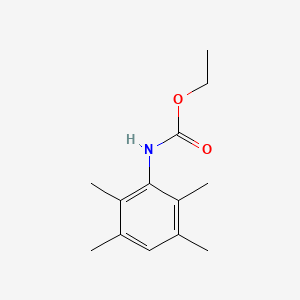
![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
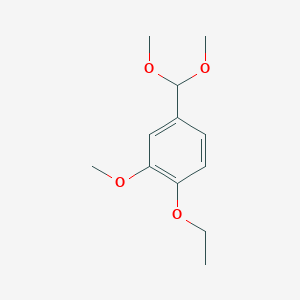

![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)

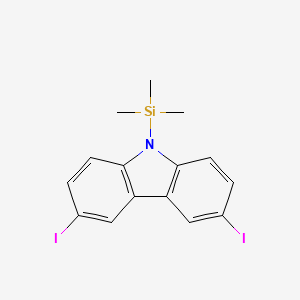
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
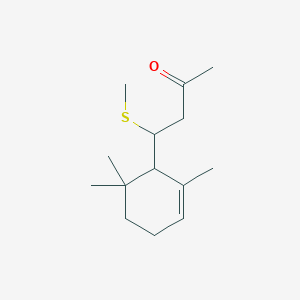
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
